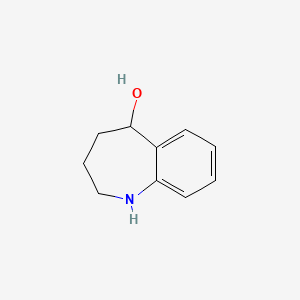

2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol

CAS No.: 54620-79-0

Cat. No.: VC5087555

Molecular Formula: C10H13NO

Molecular Weight: 163.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54620-79-0 |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 |

| IUPAC Name | 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol |

| Standard InChI | InChI=1S/C10H13NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,10-12H,3,6-7H2 |

| Standard InChI Key | DNCKQRQKWJCPMQ-UHFFFAOYSA-N |

| SMILES | C1CC(C2=CC=CC=C2NC1)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol . Its structure comprises a benzene ring fused to a partially saturated azepine ring, with the hydroxyl group at position 5. The compound’s stereochemistry and conformational flexibility are influenced by the azepine ring’s puckering, which affects its interactions with biological targets .

Key Structural Features:

-

Benzannulated azepine core: Provides rigidity and aromaticity, enhancing binding affinity to hydrophobic pockets in proteins.

-

Hydroxyl group at position 5: Introduces hydrogen-bonding capability, critical for receptor-ligand interactions .

-

Partial saturation: Reduces ring strain compared to fully unsaturated analogs, improving synthetic accessibility .

Table 1: Physicochemical Properties of 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-ol

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Hydrogen Bond Donors | 1 (OH group) |

| Hydrogen Bond Acceptors | 2 (N and O atoms) |

| Rotatable Bonds | 0 |

| Topological Polar Surface Area | 32.7 Ų |

The compound’s solubility is expected to be moderate in polar solvents like ethanol or dimethyl sulfoxide (DMSO) due to the hydroxyl group, while its lipophilicity (logP ~1.8) suggests moderate membrane permeability .

Synthetic Methodologies

Mizoroki-Heck Coupling and Ring-Closing Metathesis

A general strategy for synthesizing benzazepine derivatives involves Mizoroki-Heck coupling followed by ring-closing metathesis (RCM). For example, 2-iodoanilines can be coupled with allylic alcohols to form (E)-(2-allylamino)cinnamyl alcohols, which undergo RCM using Grubbs II catalyst to yield 5-amino-2,5-dihydro-1H-benzo[b]azepines . Adapting this method for 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol would require introducing a hydroxyl group via oxidation or hydroxylation at position 5.

Table 2: Optimization of RCM Conditions for Benzazepine Synthesis

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 10 | 50 | 69 |

| 2 | 10 | 50 | 70 |

| 3 | 2.5 | 60 | 58 |

| 4 | 5 | 60 | 81 |

Functional Group Interconversion

The hydroxyl group at position 5 could be introduced via:

-

Epoxidation and acid-catalyzed ring opening: Using m-chloroperbenzoic acid (mCPBA) followed by hydrolysis.

-

Sharpless asymmetric dihydroxylation: To achieve enantioselective hydroxylation .

Pharmacological Applications

Dopamine Receptor Modulation

Structurally related benzazepines, such as 8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol, exhibit high affinity for dopamine D1 receptors (Ki = 1.2 nM) . The hydroxyl group at position 7 in these analogs forms critical hydrogen bonds with serine residues in the receptor’s binding pocket. By analogy, the 5-hydroxyl group in 2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol may interact similarly with neurotransmitter receptors, though its exact target profile remains unexplored.

Vasopressin Antagonism

Mozavaptan, a 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative, is a nonpeptide vasopressin V2-receptor antagonist used to treat hyponatremia . The amino and hydroxyl groups in such compounds are essential for binding to the receptor’s hydrophilic subpocket.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The hydroxyl proton typically appears as a broad singlet at δ 4.8–5.2 ppm. Protons on the azepine ring resonate between δ 2.5–3.5 ppm (saturated CH₂ groups) and δ 6.5–7.5 ppm (aromatic protons) .

-

¹³C NMR: The hydroxyl-bearing carbon (C5) appears at δ 70–75 ppm, while aromatic carbons range from δ 115–135 ppm .

Mass Spectrometry

Electrospray ionization (ESI) mass spectra typically show a [M+H]⁺ peak at m/z 164.1, consistent with the molecular weight of 163.22 g/mol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume